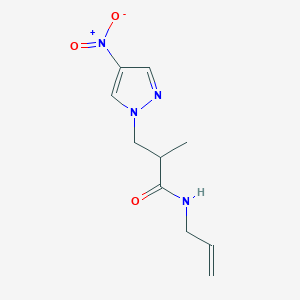![molecular formula C24H17F2N3OS B10944907 11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10944907.png)
11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound It is characterized by its unique structure, which includes difluoromethyl and methylphenyl groups, as well as a triazatricyclo framework
Preparation Methods
The synthesis of 11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require refluxing in ethanol to facilitate the formation of the desired triazatricyclo structure. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atoms. Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory mediators. The compound’s difluoromethyl group can enhance its binding affinity to these targets, leading to more potent biological effects. Additionally, its triazatricyclo framework allows for multiple points of interaction with proteins and other biomolecules, facilitating its activity in various pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: This compound shares a similar tricyclic framework but lacks the difluoromethyl and methylphenyl groups.
5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one: Another related compound with a different substitution pattern, affecting its reactivity and applications.
Properties
Molecular Formula |
C24H17F2N3OS |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
11-(difluoromethyl)-4,13-bis(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C24H17F2N3OS/c1-12-3-7-14(8-4-12)16-11-17(21(25)26)27-24-18(16)19-20(31-24)23(30)29-22(28-19)15-9-5-13(2)6-10-15/h3-11,21H,1-2H3,(H,28,29,30) |
InChI Key |
FDPIOMPPYMOQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC(=N4)C5=CC=C(C=C5)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944826.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944830.png)
![1-methyl-4-{[(E)-(pentafluorophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944832.png)
![5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944842.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10944856.png)
![2-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10944857.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944865.png)
![ethyl 4-({[5-(2-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B10944873.png)
![(3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10944877.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10944878.png)

![3-chloro-N-hexyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944892.png)
![[4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10944915.png)
![methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10944920.png)
